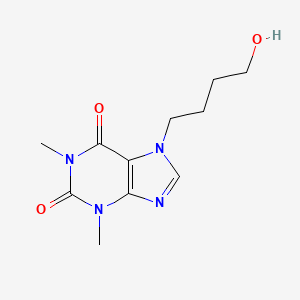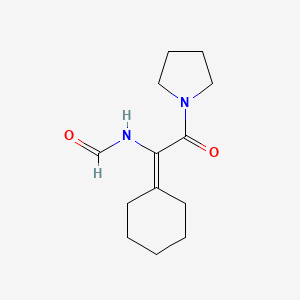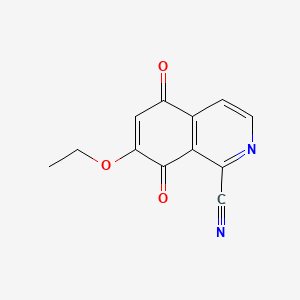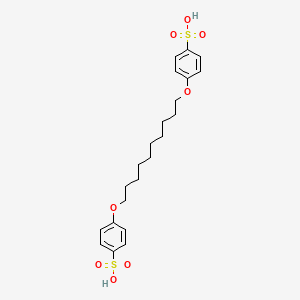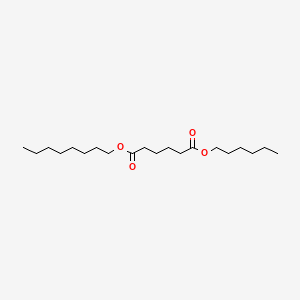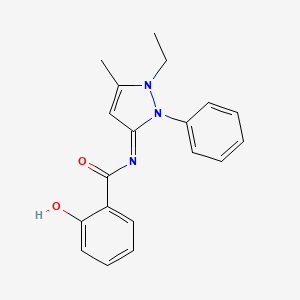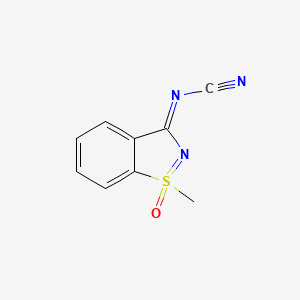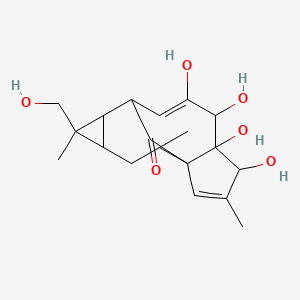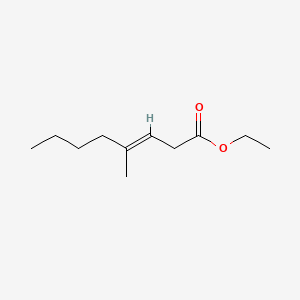
Ethyl (E)-4-methyl-oct-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-4-methyl-oct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant, often fruity odors and are widely used in the flavor and fragrance industries. This particular ester is derived from the reaction between an alcohol and a carboxylic acid, where the hydrogen of the carboxyl group is replaced by an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (E)-4-methyl-oct-3-enoate can be synthesized through various esterification methods. One common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is advantageous as it can be performed under milder conditions and is suitable for sensitive substrates .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This helps in maintaining the reaction equilibrium and improving yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out at elevated temperatures to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Ethyl (E)-4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
Mécanisme D'action
The mechanism of action of Ethyl (E)-4-methyl-oct-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl (E)-4-methyl-oct-3-enoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. These compounds share similar chemical properties but differ in their molecular structures and, consequently, their physical properties and applications. For example:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Ethyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl hexanoate: Has a fruity odor and is used in the fragrance industry .
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
85554-67-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
ethyl (E)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
Clé InChI |
XHNOQRNNBVTOCM-CSKARUKUSA-N |
SMILES isomérique |
CCCC/C(=C/CC(=O)OCC)/C |
SMILES canonique |
CCCCC(=CCC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


